molecular formula C₁₀H₁₈N₂O₈ B1147485 Fructose-asparagine CAS No. 34393-27-6

Fructose-asparagine

Cat. No. B1147485
CAS RN: 34393-27-6
M. Wt: 294.26
InChI Key:
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Description

Synthesis Analysis

Fructose-asparagine can be synthesized through several pathways, including the base-catalyzed isomerization of glucose to fructose, which can subsequently interact with asparagine to form fructose-asparagine. This process can be facilitated by catalysts like basic amino acids in water, highlighting the compound's synthesis versatility from simple sugars and amino acids under specific conditions (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of fructose-asparagine and related compounds has been elucidated through various analytical techniques, including 13C-NMR spectroscopy. These analyses reveal the presence of fructose residues linked by β-2,1 bonds and a non-terminal glucose residue, offering insights into the complex structure of fructose-derived polysaccharides (Shiomi, 1993).

Chemical Reactions and Properties

Fructose-asparagine participates in the Maillard reaction, a complex series of chemical reactions that occur when proteins and sugars are heated together. This process leads to the formation of various compounds, including acrylamide, a substance of concern due to its potential health risks. Studies have focused on understanding the kinetics of acrylamide formation in systems containing fructose and asparagine, shedding light on the chemical properties and reactions of fructose-asparagine under heating conditions (Gökmen & Senyuva, 2006).

Physical Properties Analysis

The physical properties of fructose-asparagine and related fructans have been characterized, revealing aspects such as molecular weight distribution and solubility. These properties are crucial for understanding how fructose-asparagine behaves in biological systems and food matrices, influencing everything from microbial growth to food texture and stability (French, 1989).

Chemical Properties Analysis

The chemical properties of fructose-asparagine are influenced by its structure and the presence of reactive functional groups. These properties are essential for its role in biological processes and the Maillard reaction. Studies have elucidated the reactivity of fructose-asparagine in forming acrylamide and other Maillard reaction products, highlighting its significance in food chemistry and safety (Claeys et al., 2005).

Scientific Research Applications

  • Interactions in Food Systems : Wen-Chieh Sung et al. (2018) investigated the interactions in a food model system involving glucose, asparagine, and chitosans. They found that glucose-asparagine systems exhibited lower formation of acrylamide and Maillard reaction products compared to fructose-asparagine systems, highlighting the potential for controlling these reactions in food processing (Wen-Chieh Sung et al., 2018).

  • Acrylamide Formation in Potatoes : Thomas M. Amrein et al. (2003) analyzed glucose, fructose, sucrose, free asparagine, and glutamine in potatoes, correlating them with acrylamide formation. Their study suggested that fructose and glucose are significant determinants of acrylamide formation in potato products (Thomas M. Amrein et al., 2003).

  • Utilization by Salmonella : P. Biswas et al. (2017) characterized a kinase in Salmonella that transforms fructose-aspartate to 6-phosphofructose-aspartate during fructose-asparagine utilization. This study underscores fructose-asparagine's importance in bacterial metabolism, with implications for antibacterial discovery (P. Biswas et al., 2017).

  • Concentration in Foods : Jikang Wu et al. (2018) measured fructose-asparagine concentrations in various foods, revealing its presence in significant levels in some human and animal foods. This study aids in understanding the potential dietary sources of fructose-asparagine for pathogens like Salmonella (Jikang Wu et al., 2018).

Safety And Hazards

Fructose-asparagine should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

The severe fitness defect of a Salmonella fra mutant suggests that F-Asn is the primary nutrient utilized by Salmonella in the inflamed intestine and that this system provides a valuable target for novel therapies . The novelty of this nutrient and the apparent lack of utilization systems in mammals and most other bacteria suggest that the F-Asn utilization system represents a specific and potent therapeutic target for Salmonella .

properties

IUPAC Name

(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBQWGHMIKNEHI-CWOUCCJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CN[C@H](CC(=O)N)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O8
Record name Fructose-asparagine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Fructose-asparagine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747834
Record name (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fructose-asparagine

CAS RN

34393-27-6
Record name (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
450
Citations
A Sabag-Daigle, J Wu, MA Borton… - Applied and …, 2018 - Am Soc Microbiol
… Typhimurium is the only organism demonstrated to utilize fructose-asparagine (F-Asn) as a … IMPORTANCE Fructose-asparagine (F-Asn) is a precursor to acrylamide that is found in …
Number of citations: 14 journals.asm.org
J Wu, A Sabag-Daigle, TO Metz… - Journal of agricultural …, 2018 - ACS Publications
The food-borne bacterial pathogen, Salmonella enterica, can utilize fructose–asparagine (F–Asn) as its sole carbon and nitrogen source. F–Asn is the product of an Amadori …
Number of citations: 15 pubs.acs.org
MM Ali, DL Newsom, JF González… - PLoS …, 2014 - journals.plos.org
… Here, we have identified fructose-asparagine (F-Asn) as another carbon source that is consumed by Salmonella using tetrathionate respiration during the host inflammatory response. …
Number of citations: 72 journals.plos.org
V Gökmen, HZ Şenyuva - Food Additives and Contaminants, 2006 - Taylor & Francis
The potential of acrylamide formation and degradation was studied in fructose-asparagine reaction system at different temperatures (120–200C). Kinetic data for concurrent formation …
Number of citations: 74 www.tandfonline.com
PK Biswas, EJ Behrman… - Biochemistry and Cell …, 2017 - cdnsciencepub.com
Salmonella can utilize fructose-asparagine (F-Asn), a naturally occurring Amadori product, as its sole carbon and nitrogen source. Conversion of F-Asn to the common intermediates …
Number of citations: 10 cdnsciencepub.com
A Sabag-Daigle, HM Blunk, A Sengupta, J Wu… - Scientific reports, 2016 - nature.com
… Synthesis of fructose-asparagine and 6-phosphofructose-aspartate We have previously synthesized fructose-asparagine 16 with the reaction carried out in refluxing methanol. However, …
Number of citations: 26 www.nature.com
A Sabag-Daigle, A Sengupta, HM Blunk… - Journal of …, 2017 - Am Soc Microbiol
Salmonella enterica can utilize fructose-asparagine (F-Asn) as a source of carbon and nitrogen. This capability has been attributed to five genes in the fra locus. Previously, we …
Number of citations: 11 journals.asm.org
J Wu, A Sabag-Daigle, MA Borton, LFM Kop… - Infection and …, 2018 - Am Soc Microbiol
Salmonella enterica elicits intestinal inflammation to gain access to nutrients. One of these nutrients is fructose-asparagine (F-Asn). The availability of F-Asn to Salmonella during …
Number of citations: 15 journals.asm.org
HTV Lin, YS Ting, N Ndraha, HI Hsiao, WC Sung - Polymers, 2022 - mdpi.com
… , the heating process of fructose–asparagine or fructose–asparagine–chitosan solution for … Fructose–asparagine and fructose–asparagine–chitosan had the highest absorbance at OD …
Number of citations: 2 www.mdpi.com
Y Yuan, G Zhao, F Chen, J Liu, J Wu, X Hu - Food chemistry, 2008 - Elsevier
α-Dicarbonyl compounds were highly reactive intermediates formed in Maillard reaction (MR), and o-phenylenediamine (OPD) was widely used as a trapping agent for α-dicarbonyl …
Number of citations: 28 www.sciencedirect.com

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